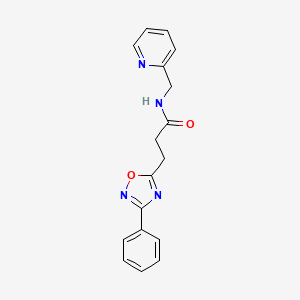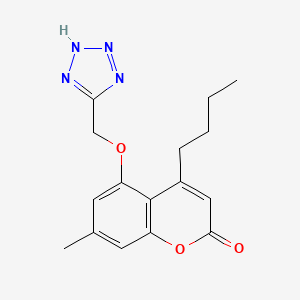
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, with its unique structure, may exhibit specific pharmacological properties that make it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the benzodiazepine core to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide may have applications in several fields:
Chemistry: As a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential use as a therapeutic agent for treating anxiety, insomnia, or other neurological disorders.
Industry: Possible applications in the development of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of this compound would likely involve its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The specific molecular targets and pathways would need to be elucidated through detailed pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide may have unique pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific structure could result in different binding affinities, metabolic pathways, and therapeutic effects.
Conclusion
This compound is a compound of interest due to its potential pharmacological properties. Further research is needed to fully understand its synthesis, reactions, applications, and mechanism of action. This compound may offer unique advantages in various scientific and medical fields.
Propriétés
Formule moléculaire |
C17H16ClN3O2 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-11-10-19-14-3-1-2-4-15(14)21-17(11)23/h1-8,11,19H,9-10H2,(H,20,22)(H,21,23) |
Clé InChI |
NPQNXNSIEUZONQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)

![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940034.png)
![{2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14940046.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14940062.png)
![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)
![8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14940089.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B14940097.png)
![4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B14940099.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14940101.png)
